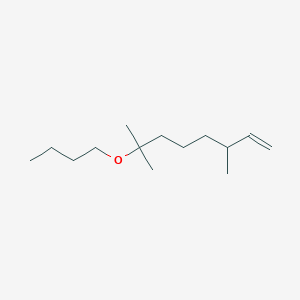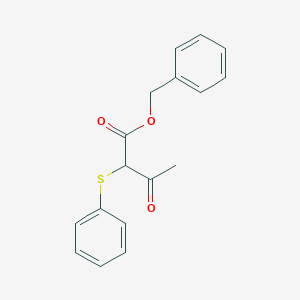
1-Naphthalenemethanol, 4,5-bis(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Naphthalenemethanol, 4,5-bis(dimethylamino)- involves several steps. One common method includes the reaction of naphthalene with formaldehyde and dimethylamine under acidic conditions. This process results in the formation of the desired compound through a series of condensation and substitution reactions .
Industrial production methods often involve large-scale reactions in controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Analyse Chemischer Reaktionen
1-Naphthalenemethanol, 4,5-bis(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring, resulting in various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenemethanol, 4,5-bis(dimethylamino)- has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not widely used in medicine currently.
Wirkmechanismus
The mechanism of action of 1-Naphthalenemethanol, 4,5-bis(dimethylamino)- involves its interaction with various molecular targets. In dyeing processes, it binds to the fibers through physical and chemical interactions, resulting in a stable coloration. In biological systems, it may interact with proteins and nucleic acids, although the exact pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenemethanol, 4,5-bis(dimethylamino)- can be compared with other similar compounds such as:
1-Naphthalenemethanol: A simpler structure without the dimethylamino groups, used as an intermediate in organic synthesis.
Naphthalene-1-methanol: Another related compound with different functional groups, used in various chemical applications.
The uniqueness of 1-Naphthalenemethanol, 4,5-bis(dimethylamino)- lies in its specific structure, which imparts distinct chemical and physical properties, making it highly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
135236-06-5 |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
[4,5-bis(dimethylamino)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C15H20N2O/c1-16(2)13-7-5-6-12-11(10-18)8-9-14(15(12)13)17(3)4/h5-9,18H,10H2,1-4H3 |
InChI-Schlüssel |
MTBJLMRUAUMUER-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C2C(=C(C=C1)CO)C=CC=C2N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)

![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)

![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)

